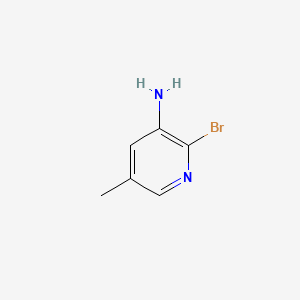

3-Amino-2-bromo-5-methylpyridine

Descripción

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Derivatives

3-Amino-2-bromo-5-methylpyridine, with the CAS number 34552-14-2, belongs to the family of heterocyclic compounds, specifically pyridine derivatives. chemicalbook.comsynquestlabs.com Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyridine, a six-membered aromatic ring with one nitrogen atom, is a fundamental scaffold in this class.

The strategic placement of an amino group at the 3-position, a bromine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring endows this compound with a distinct set of chemical properties. The electron-donating amino and methyl groups, combined with the electron-withdrawing and synthetically versatile bromo group, create a molecule with multiple reactive sites. This allows for a high degree of control and specificity in subsequent chemical transformations.

The presence of these functional groups on the pyridine core makes it a sought-after precursor for the synthesis of more complex, highly substituted pyridine structures. These structures are of significant interest due to their prevalence in a wide array of biologically active compounds and functional materials.

Significance as a Versatile Intermediate in Organic Synthesis

The primary importance of this compound lies in its role as a versatile intermediate in organic synthesis. The bromine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are fundamental tools in modern synthetic chemistry, enabling the construction of intricate molecular architectures.

For instance, the bromo substituent can be readily replaced with a wide range of aryl, heteroaryl, or alkyl groups through palladium-catalyzed Suzuki coupling reactions. mdpi.com This allows for the systematic modification of the pyridine core, a key strategy in the development of new pharmaceutical agents and other functional molecules. Similarly, the amino group can be acylated, alkylated, or used as a directing group in further synthetic manipulations.

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-bromo-5-methyl-3-nitropyridine (B1280105). chemicalbook.com This reaction is often carried out using reagents like iron powder in acetic acid, providing the desired amino-substituted pyridine in high yield. chemicalbook.com

The strategic importance of this compound is underscored by its application in the synthesis of a diverse range of target molecules, including those with potential applications in medicinal chemistry, such as kinase inhibitors, and in the development of novel materials. chemimpex.comchemimpex.com Its ability to serve as a scaffold for building molecular complexity makes it an indispensable tool for chemists in both academic and industrial research settings.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 34552-14-2 | chemicalbook.comsynquestlabs.com |

| Molecular Formula | C6H7BrN2 | chemicalbook.comsynquestlabs.com |

| Molecular Weight | 187.04 g/mol | chemicalbook.com |

| Appearance | Bright yellow crystalline solid | chemicalbook.com |

| Synonym | 2-bromo-5-methylpyridin-3-amine | chemicalbook.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry (APCI) | m/z = 188.9 (M+H)+ | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOCHVONAOTFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494245 | |

| Record name | 2-Bromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-14-2 | |

| Record name | 2-Bromo-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 Bromo 5 Methylpyridine and Its Derivatives

Strategic Approaches to Core Structure Synthesis

The efficient construction of the 3-Amino-2-bromo-5-methylpyridine core is paramount for its use in further synthetic applications. Key strategies involve the carefully orchestrated introduction of amino and bromo groups onto the 5-methylpyridine ring system.

Reductive Amination Pathways (e.g., from Nitro Precursors)

A prevalent and effective method for introducing the amino group at the 3-position of the pyridine (B92270) ring is through the reduction of a nitro precursor. This transformation is a cornerstone in the synthesis of many aminopyridines.

The synthesis of this compound often commences with a suitable nitropyridine derivative. For instance, 2-bromo-5-methyl-3-nitropyridine (B1280105) is a common starting material. chemicalbook.comchemicalbook.com The reduction of the nitro group to an amine can be achieved using various reducing agents. A widely employed method involves the use of iron powder in acetic acid. chemicalbook.com This classical approach offers high yields, with one procedure reporting a 93% yield of this compound. chemicalbook.com The reaction is typically initiated by warming a mixture of iron powder and acetic acid, followed by the dropwise addition of the nitropyridine solution. chemicalbook.com

Alternative reduction methods for related nitropyridines include the use of stannous chloride and hydrochloric acid, or catalytic hydrogenation. orgsyn.org For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully carried out using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org While not directly for this compound, these methods highlight the versatility of reduction strategies for nitropyridines.

The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high purity of the final product. For some substrates, milder reducing agents or specific catalysts may be necessary to prevent the reduction of other functional groups or the pyridine ring itself.

Table 1: Selected Reductive Amination Methods for Pyridine Derivatives

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

| 2-bromo-5-methyl-3-nitropyridine | Iron powder | Acetic acid | This compound | 93% | chemicalbook.com |

| 2-amino-5-bromo-3-nitropyridine | Reduced iron | Ethanol/Water/HCl | 2,3-diamino-5-bromopyridine | Not specified | orgsyn.org |

| 3-bromo-2-methoxy-5-nitropyridine | Hydrazine monohydrate, 5% Rh/C | THF | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate | Not specified | rsc.org |

Halogenation Strategies and Regioselectivity (e.g., Bromination Techniques)

The introduction of a bromine atom at the 2-position of the 3-amino-5-methylpyridine (B1272045) ring requires careful control of regioselectivity. The directing effects of the existing amino and methyl groups on the pyridine ring play a crucial role in determining the position of bromination.

Direct bromination of 2-amino-5-picoline (3-amino-5-methylpyridine) using bromine in acetic acid has been reported as a viable route to this compound. In this method, the amino group, being an activating group, directs the incoming electrophile (bromine) to the ortho and para positions. The methyl group also has a directing effect. The interplay of these directing groups can lead to the desired 2-bromo isomer.

The regioselectivity of halogenation is a critical aspect. For instance, in the synthesis of related compounds, bromination of 3-methylpyridine (B133936) derivatives with N-bromosuccinimide (NBS) is a common method to introduce a bromine atom at the 5-position. The control of reaction conditions, such as temperature and the choice of brominating agent, is essential to avoid the formation of positional isomers or over-bromination. In some cases, a multi-step synthesis involving diazotization of an aminopyridine in the presence of hydrobromic acid can be employed to introduce a bromine atom at a specific position. orgsyn.org

Table 2: Bromination Strategies for Pyridine Derivatives

| Starting Material | Brominating Agent | Solvent | Product | Key Feature | Reference |

| 2-amino-5-picoline | Bromine | Acetic acid | This compound | Direct bromination | |

| 2-aminopyridine (B139424) | Bromine | Acetic acid | 2-Amino-5-bromopyridine (B118841) | Regioselective bromination | orgsyn.org |

| 2-aminopyridine | Liquid bromine | Organic solvent | 2-Amino-3-bromopyridine | Controlled addition of bromine | google.com |

Functionalization and Derivatization via Cross-Coupling Reactions

The bromine atom at the 2-position of this compound provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in the functionalization of halo-pyridines. mdpi.comwikipedia.org

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its tolerance of a wide range of functional groups and generally good yields. mdpi.com

The Sonogashira reaction, on the other hand, couples a terminal alkyne with an aryl or vinyl halide, also using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is a highly effective method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. scirp.org

The Sonogashira coupling reaction of 2-amino-3-bromopyridines, including derivatives of this compound, with various terminal alkynes provides a direct route to 2-amino-3-alkynylpyridines. scirp.orgscirp.org These reactions are typically carried out using a palladium catalyst such as Pd(CF3COO)2 or Pd(PPh3)4, a copper(I) salt like CuI as a co-catalyst, and an amine base such as triethylamine (B128534) (Et3N) in a solvent like DMF. scirp.orgscirp.org The reaction conditions, including the choice of catalyst, base, and temperature, can be optimized to achieve high yields of the desired products. scirp.org For instance, the coupling of 2-amino-3-bromo-5-methylpyridine (B30763) with phenylacetylene (B144264) and other terminal alkynes has been demonstrated to produce the corresponding 3-alkynyl-5-methylpyridin-2-amines. sigmaaldrich.com

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

| Pyridine Substrate | Alkyne | Catalyst System | Base | Yield | Reference |

| 2-amino-3-bromopyridine | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI | Et3N | 72-96% | scirp.org |

| 2-amino-3-bromo-5-methylpyridine | Phenylacetylene | Not specified | Not specified | Not specified | sigmaaldrich.com |

| 2-amino-3-bromo-5-methylpyridine | (2-methoxyphenyl)ethynyl | Not specified | Not specified | Not specified | sigmaaldrich.com |

The Suzuki-Miyaura cross-coupling reaction is extensively used to introduce aryl and heteroaryl substituents at the 2-position of the pyridine ring. The reaction of this compound or its N-protected derivatives with various arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of 3-amino-2-aryl-5-methylpyridines. mdpi.com

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. mdpi.com This methodology proved effective for synthesizing a series of novel pyridine derivatives in moderate to good yields. mdpi.com The reaction tolerates a variety of functional groups on the arylboronic acid, making it a versatile tool for creating libraries of substituted pyridine compounds. nih.gov The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligands, base, and solvent, and these parameters are often optimized for specific substrates. rsc.org

Table 4: Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Product Type | Reference |

| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 5-aryl-2-methylpyridin-3-amines | mdpi.com |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | N-[5-aryl-2-methylpyridin-3-yl]acetamides | mdpi.com |

| ortho-bromoanilines | Various boronic esters | Not specified | Not specified | ortho-substituted anilines | nih.gov |

Copper-Catalyzed Reactions and Selective C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals and functional materials. Copper-catalyzed cross-coupling reactions, particularly adaptations of the Ullmann condensation, have emerged as powerful and economical methods for achieving this. In the context of substituted halopyridines like this compound, copper catalysis facilitates the selective amination at the C-2 position.

The presence of an unprotected amino group at the C-3 position and the electron-donating methyl group at C-5 makes the C-2 position susceptible to nucleophilic attack, but the reaction still requires catalytic activation. Studies on analogous 2-bromo-5-halopyridines have shown that copper(I) iodide (CuI) is an effective catalyst for this transformation, often in the presence of a suitable ligand and a base. rsc.orgrsc.orgscispace.com A general protocol involves the use of CuI, a 1,2-diol ligand like ethylene (B1197577) glycol, and a base such as potassium phosphate (K₃PO₄) in a polar solvent. scispace.com This system has proven robust for coupling various amines, including primary aliphatic amines, cyclic amines, heterocycles, and even amides, with the pyridine core. rsc.orgscispace.com

The challenge in these reactions is often achieving selectivity, especially in di-halogenated pyridines. For instance, in 2-bromo-5-iodopyridine, amination preferentially occurs at the more reactive C-I bond. rsc.orgscispace.com However, for this compound, the C-2 position bearing the bromine atom is the primary site for this coupling reaction. The ligand plays a critical role in controlling the selectivity and efficiency of the C-N bond formation. researchgate.net The use of diamine ligands, for example, has been shown to direct the selectivity in the coupling of 2,6-dibromopyridine. researchgate.net These methodologies provide a direct and high-yielding route to 2,3,5-substituted pyridine derivatives, which are valuable intermediates in further synthetic elaborations.

| Catalyst/Ligand | Base | Amine/Amide | Product | Yield (%) | Reference |

| CuI / Ethylene Glycol | K₃PO₄ | Various Amines/Amides | 2-(Amino/Amido)-3-amino-5-methylpyridine | High | rsc.org, scispace.com |

| CuI / 1,2-Ethanediamine | K₂CO₃ | Aniline | N²-phenyl-5-methylpyridine-2,3-diamine | Good | researchgate.net |

Formation of Condensed Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems due to the ortho-relationship of its amino and bromo substituents. This arrangement allows for annulation reactions where the two groups participate in the formation of a new ring fused to the parent pyridine.

The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, can be readily achieved from 2-aminopyridine derivatives. nih.govnih.gov Starting from this compound, the initial step would typically involve a reaction targeting the 3-amino group. For example, a common route involves the reaction of a 2-aminopyridine with an α-haloketone (Tchichibabin reaction). However, advanced, one-pot, multi-component reactions have also been developed. A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isonitrile, often assisted by microwave irradiation, can produce 3-amino-imidazo[1,2-a]pyridine derivatives. nih.gov The bromine at the C-2 position of the starting material can be retained or substituted depending on the reaction conditions, offering a handle for further diversification.

Another important class of fused systems are the dipyridopyrazines. These can be synthesized from 3-bromo-2-[(N-substituted)amino]pyridines through hetaryne cyclization. researchgate.net This involves an initial N-substitution of the amino group of this compound, followed by treatment with a strong base like sodium amide to generate a pyridyne intermediate, which then undergoes dimerization and cyclization.

7-Azaindoles (pyrrolo[2,3-b]pyridines) are bioisosteres of indoles and are present in numerous biologically active compounds. rsc.org A powerful and widely used method for their synthesis is the Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. rsc.orgresearchgate.net

This strategy is directly applicable to this compound. The process involves two key steps:

Palladium- and Copper-Catalyzed Sonogashira Coupling: The bromo group at the C-2 position is selectively coupled with a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst like CuI, in the presence of a base (e.g., triethylamine). This step yields a 3-amino-2-alkynyl-5-methylpyridine intermediate. rsc.org

Cyclization: The resulting alkynylpyridine is then subjected to cyclization conditions to form the fused pyrrole (B145914) ring. This can be achieved using various reagents, including strong bases like potassium t-butoxide or cesium carbonate, or under acidic conditions with reagents like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). rsc.org The choice of cyclization conditions can be influenced by the nature of the substituent on the alkyne.

This sequence provides a versatile entry into a wide range of substituted 5-methyl-7-azaindoles, where the diversity is introduced through the choice of the alkyne coupling partner.

| Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |

| Sonogashira Coupling | This compound | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N | 3-Amino-2-alkynyl-5-methylpyridine | rsc.org |

| Base-Mediated Cyclization | 3-Amino-2-alkynyl-5-methylpyridine | Potassium t-butoxide or Cesium Carbonate | 2-Substituted-5-methyl-7-azaindole | rsc.org |

| Acid-Catalyzed Cyclization | 3-Amino-2-alkynyl-5-methylpyridine | TFA / TFAA | 2-Substituted-5-methyl-7-azaindole | rsc.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Amino 2 Bromo 5 Methylpyridine

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3-Amino-2-bromo-5-methylpyridine is characterized by both nucleophilic and electrophilic centers, making it a versatile building block in organic synthesis.

The primary nucleophilic site is the amino group at the C-3 position. The lone pair of electrons on the nitrogen atom allows it to readily react with various electrophiles. A common transformation is N-acylation. For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) can be converted to its corresponding acetamide, N-[5-bromo-2-methylpyridine-3-yl]acetamide, by treatment with acetic anhydride (B1165640). mdpi.com This reaction highlights the nucleophilic character of the amino group, which attacks the electrophilic carbonyl carbon of the anhydride.

The pyridine (B92270) nitrogen itself possesses a lone pair of electrons and can act as a nucleophile, though its basicity and nucleophilicity are generally lower than the exocyclic amino group, a common feature in aminopyridines.

The electrophilic character of the molecule is primarily centered on the carbon atom bonded to the bromine atom (C-2). The carbon-bromine bond is the most reactive site for nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in these transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, exemplify this reactivity, where the C-Br bond undergoes oxidative addition to a palladium(0) complex, initiating the catalytic cycle. mdpi.comyoutube.com

Furthermore, the pyridine ring itself is inherently electron-deficient and can be susceptible to attack by strong nucleophiles. However, the presence of the strongly electron-donating amino group and the weakly donating methyl group counteracts this deficiency to some extent. Electrophilic aromatic substitution is also possible, with the regiochemical outcome being determined by the combined directing effects of the substituents. For example, in the analogous compound 3-amino-5-bromopyridine, electrophilic iodination with N-iodosuccinimide occurs at the C-2 position, which is ortho to the activating amino group. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

The three substituents on the pyridine ring—amino, bromo, and methyl—each exert a significant influence on the molecule's reactivity and the selectivity of its reactions.

Amino Group (-NH2): As a powerful electron-donating group, the amino group activates the pyridine ring towards electrophilic substitution. It is an ortho, para-director. Given its position at C-3, it strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. Its primary nucleophilicity also makes it the preferential site for reactions like acylation and alkylation. mdpi.comchemimpex.com

Bromo Group (-Br): The bromo group is an electron-withdrawing substituent via the inductive effect, deactivating the ring towards electrophilic attack. However, through resonance, it is also an ortho, para-director. Its most critical role is serving as a leaving group in nucleophilic aromatic substitution and, more importantly, as the key reactive handle for palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com This allows for the selective formation of carbon-carbon or carbon-heteroatom bonds at the C-2 position.

Methyl Group (-CH3): The methyl group at C-5 is a weak electron-donating group through hyperconjugation and induction. It provides a modest activating effect on the ring for electrophilic substitution and is also an ortho, para-director, influencing positions C-4 and C-6.

Mechanistic Investigations of Key Transformations

The most significant and well-utilized transformation involving halo-aminopyridine scaffolds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction provides a powerful method for forming new carbon-carbon bonds. The generally accepted catalytic cycle for this process serves as a model for understanding the reactivity of the C-Br bond in this molecule.

The mechanism proceeds through three fundamental steps:

Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated palladium(0) complex, often stabilized by phosphine (B1218219) ligands. This complex reacts with this compound in an oxidative addition step. The palladium atom inserts itself into the carbon-bromine bond, breaking it and forming a new organopalladium(II) complex. The oxidation state of palladium changes from 0 to +2. youtube.com

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. In this step, called transmetalation, the organic group from the boron compound is transferred to the palladium center, displacing the bromide ion. The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer. youtube.com

Reductive Elimination: This is the final step of the cycle. The two organic groups (the pyridine ring and the group from the boronic acid) on the palladium(II) complex couple and are eliminated from the metal center, forming the final cross-coupled product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. youtube.com The palladium center is reduced from +2 back to 0.

A study on the closely related 5-bromo-2-methylpyridin-3-amine utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base to successfully couple the pyridine with various arylboronic acids, yielding 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com Density Functional Theory (DFT) studies on the products of such reactions can further help in understanding the electronic properties and predicting reactivity. mdpi.com

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of proton and carbon frameworks within a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. For 3-Amino-2-bromo-5-methylpyridine, the ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl and amino group protons.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. Electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups, tend to shield nearby protons, causing them to resonate at a higher field (lower ppm values). Conversely, electron-withdrawing groups and the inherent aromaticity of the pyridine (B92270) ring will deshield protons, shifting their signals to a lower field (higher ppm values).

For substituted pyridines, the position of the substituents significantly influences the chemical shifts of the ring protons. In the case of this compound, the protons on the pyridine ring are expected to exhibit distinct signals based on their positions relative to the bromine, amino, and methyl substituents. The amino group protons typically appear as a broad singlet, the chemical shift of which can be variable due to factors like solvent and concentration. The methyl protons will present as a sharp singlet.

A detailed analysis of a related compound, 2-amino-5-methylpyridine, shows signals at approximately 7.88 ppm, 7.22 ppm, and 6.41 ppm for the aromatic protons, with the methyl group appearing around 2.16 ppm and the amino protons at 4.46 ppm. chemicalbook.com The introduction of a bromine atom at the 2-position in this compound would further influence these shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | d |

| H-6 | 7.8 - 8.2 | d |

| -CH₃ | 2.1 - 2.4 | s |

| -NH₂ | 4.5 - 5.5 | br s |

d = doublet, s = singlet, br s = broad singlet

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

For this compound, the pyridine ring carbons will have chemical shifts in the aromatic region (typically 100-150 ppm). The carbon atom bonded to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the amino (C-3) and methyl (C-5) groups will also show characteristic shifts. The methyl carbon will appear at a much higher field (lower ppm value).

Analysis of a similar structure, 2-bromo-5-methylpyridine, reveals carbon signals at approximately 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. chemicalbook.com The presence of the amino group at the 3-position in this compound will alter these values, providing a unique spectral fingerprint.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 140 - 145 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 148 - 153 |

| -CH₃ | 15 - 20 |

Advanced NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are often employed. nih.gov These experiments correlate signals from different nuclei, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

The application of these advanced NMR techniques provides a robust and unambiguous confirmation of the structure of this compound. plos.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₆H₇BrN₂), HRMS would confirm the presence and number of carbon, hydrogen, bromine, and nitrogen atoms. The presence of bromine is particularly notable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two m/z units. A synthesis report for 2-bromo-5-methylpyridin-3-amine indicates a mass spectrometry result of m/z = 188.9 (M+H)⁺, which corresponds to the protonated molecule. chemicalbook.com

Table 3: Expected HRMS Data for this compound

| Isotopologue | Calculated m/z [M+H]⁺ |

| C₆H₈⁷⁹BrN₂⁺ | 187.9920 |

| C₆H₈⁸¹BrN₂⁺ | 189.9899 |

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry can provide structural information by analyzing the fragmentation patterns of the molecular ion. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure.

For this compound, common fragmentation pathways could include:

Loss of a bromine radical: This would result in a significant peak corresponding to the [M-Br]⁺ fragment.

Alpha-cleavage: Fragmentation adjacent to the amino or methyl groups can occur. youtube.com

Ring fragmentation: The pyridine ring itself can break apart, leading to a series of smaller, characteristic fragment ions.

The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), can further corroborate the structure determined by NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For this compound, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful tools for elucidating its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The scissoring, rocking, wagging, and twisting modes of the NH2 group are expected at lower wavenumbers. The methyl group will show characteristic C-H stretching vibrations, as well as bending and rocking modes. The pyridine ring vibrations, which are often complex, will appear in the fingerprint region of the spectrum. The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 500-700 cm⁻¹.

A comparative analysis with other substituted pyridines, such as 2-amino-5-chloropyridine (B124133) and 2-amino-5-bromopyridine (B118841), can further aid in the assignment of vibrational modes. nih.goviiste.org For instance, studies on 2-amino-5-bromopyridine have provided detailed assignments of its fundamental vibrations based on normal coordinate analysis. nih.gov

Table 1: Predicted FT-IR Vibrational Modes for this compound (Based on Isomeric and Related Compound Data)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| N-H Asymmetric Stretch | 3400 - 3500 | From the amino group |

| N-H Symmetric Stretch | 3300 - 3400 | From the amino group |

| C-H Aromatic Stretch | 3000 - 3100 | From the pyridine ring |

| C-H Aliphatic Stretch | 2850 - 3000 | From the methyl group |

| N-H Scissoring | 1600 - 1650 | From the amino group |

| C=C and C=N Ring Stretching | 1400 - 1600 | From the pyridine ring |

| C-H Bending (Methyl) | 1375 - 1470 | From the methyl group |

| C-N Stretching | 1250 - 1350 | |

| C-Br Stretching | 500 - 700 |

This table is predictive and based on data from isomeric and related compounds due to the lack of specific experimental data for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. It provides information about the vibrational modes of a molecule, with selection rules that differ from those of IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong and easily observed in the Raman spectrum, and vice versa.

As with FT-IR, a specific FT-Raman spectrum for this compound is not extensively documented. However, analysis of related compounds like 2-amino-5-chloropyridine and 2-amino-6-chloropyridine (B103851) provides a basis for predicting the Raman active modes. iiste.org The symmetric vibrations and vibrations of non-polar bonds, such as the C-C and C-Br bonds, are expected to show strong signals in the FT-Raman spectrum. The pyridine ring breathing modes are also typically prominent in Raman spectra.

Table 2: Predicted FT-Raman Active Modes for this compound (Based on Related Compound Data)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| N-H Symmetric Stretch | 3300 - 3400 | Often weaker than in IR |

| C-H Aromatic Stretch | 3000 - 3100 | |

| Pyridine Ring Breathing | 980 - 1050 | Characteristic strong band |

| C-C Ring Stretching | 1300 - 1500 | |

| C-Br Stretching | 500 - 700 | Expected to be a strong band |

This table is predictive and based on data from related compounds due to the lack of specific experimental data for this compound.

Analysis of Characteristic Vibrational Modes and Band Shifts

The positions of the substituents (amino, bromo, and methyl groups) on the pyridine ring in this compound will influence the exact frequencies of the vibrational modes. The electron-donating amino group and the electron-withdrawing bromine atom will have opposing effects on the electron density of the pyridine ring, leading to shifts in the characteristic ring vibration frequencies compared to unsubstituted pyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring is an aromatic system with delocalized π electrons, and the amino and bromo substituents will act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity.

The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The bromine atom, with its lone pairs of electrons, can also participate in resonance and influence the electronic transitions. A study on 2-amino-3,5-dibromopyridine (B40352) showed a broad absorption band around 255 nm. bas.bg It is anticipated that this compound will exhibit similar absorption characteristics in the UV region.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted Wavelength Range (nm) | Notes |

| π → π | 200 - 300 | Associated with the aromatic pyridine ring and influenced by substituents. |

| n → π | > 300 | Typically weaker than π → π* transitions, involving non-bonding electrons on nitrogen and bromine. |

This table is predictive and based on the general electronic properties of substituted pyridines.

Advanced Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a common approach for predicting the properties of chemical compounds.

Geometry Optimization and Molecular Structure Analysis

A foundational step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Using a selected DFT functional and basis set, the calculation would yield precise data on bond lengths, bond angles, and dihedral angles. For 3-Amino-2-bromo-5-methylpyridine, this would reveal the planarity of the pyridine (B92270) ring, the orientation of the amino and methyl groups, and the precise spatial relationship between the substituents. This structural data is fundamental for understanding the molecule's physical and chemical behavior.

Vibrational Frequency Calculations and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the molecule's infrared (IR) and Raman spectra by identifying the fundamental vibrational modes. Each calculated frequency can be assigned to a specific motion, such as C-H stretching, N-H bending, or C-Br stretching. This theoretical spectrum can then be compared with experimentally obtained spectra to validate the accuracy of the computational model and aid in the interpretation of experimental results.

Basis Set Selection and Computational Methodology Considerations

The accuracy of DFT calculations is highly dependent on the chosen methodology. This involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The choice of a larger, more complex basis set generally improves accuracy but increases computational cost. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions is typically necessary to accurately model the electron distribution. Studies on similar molecules often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a reliable balance between accuracy and computational demand. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

FMO theory is used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's electronic properties. A DFT calculation would provide the energy values for the HOMO and LUMO and map their electron density distribution across the molecule. This mapping would show which atoms are the most likely sites for nucleophilic and electrophilic attack.

Assessment of Chemical Reactivity and Kinetic Stability

The HOMO-LUMO energy gap is a key parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, other chemical descriptors such as electronegativity, chemical potential, hardness, and softness can also be calculated to provide a more detailed profile of the molecule's reactivity.

While specific data tables for this compound cannot be generated without original research, the framework described above outlines the established computational methods that would be required to produce such valuable scientific information.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.

Identification of Electrostatic Potential Distribution

An exhaustive search of scientific databases and literature reveals a lack of specific studies that have calculated and mapped the molecular electrostatic potential of this compound. While computational studies on similar pyridine derivatives exist, providing a general understanding of how substituents influence the electrostatic potential, specific data for the title compound is not publicly available. Such a study would typically reveal the distribution of electron density, highlighting electronegative regions in shades of red and electropositive regions in shades of blue.

Prediction of Reactive Sites (Nucleophilic and Electrophilic Regions)

Without a specific MEP map for this compound, a definitive prediction of its reactive sites based on this method is not possible. However, based on the general electronic properties of the constituent functional groups, one could hypothesize the likely reactive sites. The amino group (-NH2) would be expected to be a primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom. The pyridine ring nitrogen would also represent a nucleophilic center. The bromine atom, being electronegative, would draw electron density, and the regions around the hydrogen atoms of the amino group and the methyl group would likely be electrophilic. It is important to note that these are general predictions, and a detailed computational analysis would be required for an accurate depiction of the reactive sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that provides insights into the bonding and electronic structure of a molecule, including intramolecular charge transfer, hyperconjugative interactions, and delocalization effects.

Delocalization Effects and Molecular Stability

The delocalization of electron density is a key factor in determining molecular stability. While a quantitative assessment from an NBO analysis for this compound is not available, the aromatic nature of the pyridine ring implies significant electron delocalization. The amino and bromo substituents would further influence this delocalization. A comprehensive NBO study would quantify the stabilization energies associated with these delocalization effects, providing a clearer picture of the molecule's stability.

Non-Linear Optical (NLO) Properties and Dipole Moment Calculations

The study of non-linear optical (NLO) properties is significant for materials used in optical devices. These properties are related to the molecular dipole moment, polarizability, and hyperpolarizability.

Detailed research findings concerning the non-linear optical properties and the calculated dipole moment of this compound could not be located in the public domain. Computational studies on structurally similar pyridine derivatives have shown that the presence of electron-donating and electron-withdrawing groups can lead to significant NLO properties. The combination of the amino group (donor) and the electronegative bromine and pyridine nitrogen (acceptors) in this compound suggests that it might possess interesting NLO characteristics. A computational study would be necessary to calculate the dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β) to evaluate its potential as an NLO material.

Topological Analysis (e.g., Atoms in Molecules (AIM) Theory) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to characterize chemical bonding and intermolecular interactions. nih.govnih.gov For this compound, a QTAIM analysis would reveal the nature of the covalent bonds within the molecule and, more importantly, the non-covalent interactions that govern its condensed-phase behavior.

The analysis focuses on identifying bond critical points (BCPs) in the electron density. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the strength and nature of the chemical bonds. For the covalent bonds within the pyridine ring and its substituents (C-C, C-N, C-H, C-Br, C-N), high values of ρ and negative values of ∇²ρ are expected, indicative of shared-electron interactions.

Of particular interest in a QTAIM study of this molecule would be the characterization of intermolecular hydrogen bonds and halogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species.

A theoretical QTAIM analysis would likely reveal the following intermolecular interactions for this compound in a crystalline or dimeric state:

N-H···N Hydrogen Bonds: The amino group of one molecule could form a hydrogen bond with the pyridine nitrogen of a neighboring molecule. The BCP for this interaction would exhibit a relatively low electron density and a positive Laplacian, characteristic of closed-shell interactions.

C-H···Br Interactions: Weak hydrogen bonds could also form between the methyl group's hydrogen atoms and the bromine atom of an adjacent molecule.

Br···N Halogen Bonds: The bromine atom could interact with the nitrogen atom of a nearby pyridine ring, forming a halogen bond.

The topological properties derived from a hypothetical QTAIM analysis are summarized in the table below, based on typical values for such interactions in similar systems.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

| N-H···N | 0.01 - 0.04 | Positive | Hydrogen Bond |

| C-H···Br | 0.005 - 0.02 | Positive | Weak Hydrogen Bond |

| Br···N | 0.01 - 0.03 | Positive | Halogen Bond |

This table presents expected ranges for QTAIM parameters based on computational studies of similar substituted pyridines.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCI) in real space. researchgate.netresearchgate.net This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting plots reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion.

For this compound, an RDG-NCI analysis would provide a visual map of the intermolecular forces. The key features expected from such an analysis are:

Strong Attractive Interactions (Hydrogen Bonds): Regions corresponding to the N-H···N hydrogen bonds would appear as blue-colored isosurfaces, indicating strong, stabilizing interactions. These would be associated with large, negative values of sign(λ₂)ρ.

Steric Repulsion: Red-colored isosurfaces would indicate regions of steric clash or repulsion. In the context of a dimer or crystal structure, these might appear between closely packed atoms. These regions are characterized by large, positive values of sign(λ₂)ρ.

The RDG scatter plot for a dimer of this compound would likely exhibit distinct spikes in the low-density, low-gradient region, corresponding to the different types of non-covalent interactions present.

Thermodynamic Property Calculations across Various Temperatures

The thermodynamic properties of this compound can be predicted using computational methods, such as Density Functional Theory (DFT). These calculations can provide valuable data on how properties like heat capacity, entropy, and enthalpy change with temperature. Such information is crucial for understanding the molecule's stability and reactivity under different thermal conditions. A study on the closely related compound 2-Amino-3-bromo-5-nitropyridine demonstrated the utility of such calculations. researchgate.net

Based on established principles of statistical thermodynamics, the following trends would be expected for this compound:

Heat Capacity (Cp): The heat capacity is expected to increase with temperature. This is because at higher temperatures, more vibrational and rotational energy levels become accessible, allowing the molecule to store more energy.

Entropy (S): The entropy, a measure of disorder, will also increase with temperature. As the temperature rises, the increased molecular motion leads to a greater number of possible microstates, and thus higher entropy.

Enthalpy (H): The enthalpy of the system will increase with temperature as more thermal energy is added.

A hypothetical set of calculated thermodynamic properties for this compound at different temperatures is presented in the table below. These values are illustrative and based on trends observed for similar molecules.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | 150.25 | 350.10 | 0 |

| 400 | 180.50 | 395.20 | 16.5 |

| 500 | 205.75 | 435.30 | 36.0 |

| 600 | 225.90 | 470.40 | 57.5 |

| 700 | 242.15 | 500.50 | 81.0 |

| 800 | 255.40 | 526.60 | 106.0 |

This table provides predicted thermodynamic properties for this compound based on computational models and data from analogous compounds. The enthalpy is given relative to the value at 298.15 K.

Role in Agrochemical Research and Development

Intermediate for Herbicide Synthesis

While broad research into pyridine (B92270) derivatives for herbicidal applications is extensive, the specific use of 3-Amino-2-bromo-5-methylpyridine as a precursor is a focused area of investigation. The functional groups present on the molecule, namely the amino, bromo, and methyl groups, provide multiple reaction sites for chemical modification. This allows for the systematic alteration of the compound's structure to optimize its herbicidal activity against specific weed species while maintaining crop safety.

The synthesis of novel herbicidal compounds often involves the strategic manipulation of the pyridine core of this compound. The amino group can be a key site for derivatization, enabling the introduction of various functional moieties that can enhance the molecule's efficacy. The bromine atom also plays a crucial role, serving as a leaving group in cross-coupling reactions, which are instrumental in building more complex molecular architectures with desired herbicidal properties.

Research in this area is geared towards creating herbicides with improved modes of action, better environmental profiles, and the ability to overcome weed resistance to existing products. The structural versatility of this compound makes it a valuable building block in the design of next-generation weed control solutions.

Application in Fungicide Formulation

Similar to its role in herbicide development, this compound is also being explored as an intermediate in the synthesis of new fungicides. The pyridine scaffold is a well-established feature in many commercially successful fungicides, and this particular derivative offers a unique combination of substituents for creating novel active ingredients.

The development of fungicides from this compound focuses on creating molecules that can effectively combat a broad spectrum of plant pathogens. The synthetic strategies employed often mirror those used in herbicide synthesis, with modifications aimed at targeting fungal-specific biological pathways. The goal is to produce fungicides that are not only potent but also exhibit systemic properties, allowing them to be transported within the plant to provide comprehensive protection against disease.

The data from these research endeavors are critical for understanding the structure-activity relationships of these new compounds, guiding the design of more effective and environmentally benign fungicides.

Strategies for Enhanced Crop Protection Agents

The development of enhanced crop protection agents from this compound involves a multifaceted approach. A key strategy is the application of combinatorial chemistry to create large libraries of derivatives. This allows for the rapid screening of numerous compounds to identify those with the most promising herbicidal or fungicidal activity.

Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity of new derivatives before they are synthesized. This in silico approach helps to prioritize the most promising candidates for laboratory synthesis and testing, thereby accelerating the discovery process.

Another important strategy involves the incorporation of the this compound moiety into molecules with known agrochemical activity. This can lead to the development of hybrid molecules with dual or enhanced modes of action, potentially offering a solution to the growing problem of pest and weed resistance.

Contributions to Material Science Research

Development of Novel Polymeric Materials

While direct research on the use of 3-Amino-2-bromo-5-methylpyridine as a monomer for novel polymeric materials is still an emerging area, its structural characteristics suggest significant potential. The presence of both an amino group and a reactive bromine atom allows for its participation in polymerization reactions. It can theoretically be used in step-growth polymerization to form new types of polyamides or polyimides. The bromine atom also opens up the possibility of post-polymerization modification, where the properties of the polymer can be fine-tuned for specific applications. For instance, its isomer, 2-Amino-3-bromo-5-methylpyridine (B30763), has been explored for its potential in developing new materials, including polymers that require specific chemical properties. chemimpex.com

The incorporation of the pyridine (B92270) unit into a polymer backbone can enhance thermal stability, and the presence of the amino and bromo groups provides handles for creating cross-linked or functionalized polymers. These materials could find applications in areas requiring high-performance polymers with tailored electronic and chemical properties.

Applications in Advanced Coating Technologies

The development of advanced coatings with enhanced properties such as corrosion resistance, adhesion, and specific surface functionalities is a critical area of material science. While specific studies on this compound in coating technologies are not yet widely published, its molecular structure suggests it could be a valuable component. The amino group can form strong bonds with metal surfaces, making it a potential candidate for anti-corrosion coatings.

Furthermore, the reactive nature of the bromo- and amino- groups allows this molecule to be chemically grafted onto surfaces or incorporated into coating formulations to impart desired functionalities. For example, its isomer, 2-Amino-3-bromo-5-methylpyridine, is being investigated for its potential in creating advanced coatings. chemimpex.comchemimpex.com This suggests that this compound could similarly be used to create functional surfaces with tailored properties.

Integration in Perovskite Solar Cells as Passivation Layers

One of the most promising areas of application for pyridine derivatives is in the field of perovskite solar cells (PSCs). Although direct studies on this compound are limited, extensive research on similar pyridine-based molecules demonstrates their effectiveness as passivation agents to improve the efficiency and stability of PSCs. Current time information in Bangalore, IN.researchgate.netmdpi.com

Surface passivation is a critical strategy to reduce defects in perovskite films, which are a major source of efficiency loss in PSCs. mdpi.comnih.govnih.gov Pyridine derivatives, particularly those with electron-donating groups like amino groups, can effectively passivate these defects.

Research on 2-aminopyridine (B139424) (Py-NH2) has shown that the nitrogen atoms in both the pyridine ring and the amino group can interact with Pb²⁺, leading to a significant reduction in defect density. Current time information in Bangalore, IN.researchgate.netmdpi.com This passivation results in improved carrier lifetime and transport properties, ultimately boosting the PCE. For instance, the use of 2-aminopyridine as a passivation agent in carbon-based perovskite solar cells increased the PCE from 11.55% for the control device to 14.75%. Current time information in Bangalore, IN.mdpi.com

While specific data for this compound is not yet available, its structural similarity to other effective pyridine-based passivators suggests it could have a similar positive impact on the photoelectric conversion efficiency of perovskite solar cells. The table below summarizes the performance enhancements observed with other related passivation agents.

| Passivation Agent | Perovskite Type | Initial PCE | PCE with Passivation | Voc Improvement | Reference |

| 2-Aminopyridine (Py-NH2) | Carbon-based | 11.55% | 14.75% | - | Current time information in Bangalore, IN.mdpi.com |

| (3-Aminopropyl)trimethoxysilane (APTMS) | Mixed-cation mixed-halide | 15.90% | 18.03% | 1.03 V to 1.09 V | arxiv.orgresearchgate.net |

| Piperazine dihydriodide (PZDI) | Methylammonium-free | - | 23.17% | Low Voc deficit of ~0.327 V | nih.gov |

| 2-Aminopyridine (2-APy) | Triple-cation | - | 21.46% | 1.12 V to 1.15 V | researchgate.net |

This table showcases the potential for improvement using similar compounds, suggesting a promising avenue of research for this compound.

The primary mechanism by which pyridine-based molecules enhance PSC performance is through the reduction of surface defects. Perovskite films, especially those produced by solution-based methods, are polycrystalline and contain a high density of defects at grain boundaries and surfaces. mdpi.com These defects, such as halide vacancies and uncoordinated lead ions, act as traps for charge carriers, leading to non-radiative recombination and degradation of the device.

The nitrogen atom of the pyridine ring and the amino group in molecules like this compound can act as Lewis bases, donating lone pairs of electrons to the electron-deficient Pb²⁺ ions at the perovskite surface. This coordination passivates the defects, reducing their detrimental impact. First-principles density functional theory (DFT) calculations on 2-aminopyridine have confirmed a strong interaction with the perovskite surface, which strengthens the Pb-I bond and hinders the formation of iodine vacancies. Current time information in Bangalore, IN.researchgate.netmdpi.com The presence of the bromine atom in this compound might also play a role in passivating halide vacancies through halogen bonding, a hypothesis that warrants further investigation.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The development of efficient and environmentally benign synthetic routes is crucial for the broader application of 3-Amino-2-bromo-5-methylpyridine. While traditional methods, such as the reduction of a nitropyridine precursor using iron powder in acetic acid, are effective at a lab scale, they present challenges for large-scale, sustainable production. chemicalbook.com Future research is geared towards overcoming these limitations by exploring modern synthetic strategies.

| Methodology | Typical Characteristics | Advantages for Future Synthesis |

|---|---|---|

| Traditional Reduction | Use of stoichiometric reducing agents (e.g., Iron), multi-step processes. chemicalbook.com | Well-established procedures. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. nih.govresearchgate.net | Increased efficiency, reduced waste, operational simplicity. |

| Metal-Free Annulation | Cyclization reactions that do not require transition metal catalysts. mdpi.com | Lower cost, reduced toxicity, and easier purification. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise reaction control, and improved scalability. |

Identification of Undiscovered Biological Targets and Therapeutic Avenues

Aminopyridine scaffolds are recognized as essential pharmacophores in medicinal chemistry, forming the core of molecules with significant therapeutic value. rsc.orgrsc.org Derivatives have shown a vast array of biological effects by interacting with various enzymes and receptors. researchgate.netrsc.org While this compound is a known building block for pharmaceuticals, its own biological activity remains largely unexplored. chemimpex.com

Future research will likely focus on systematic screening of this compound to uncover its potential as a therapeutic agent. The aminopyridine structure is known to be a potential inhibitor of enzymes like BACE1, which is a target in Alzheimer's disease research. nih.gov Furthermore, various pyridine derivatives have demonstrated significant antibacterial and anticancer activities. nih.govnih.govnih.gov High-throughput screening campaigns against diverse biological targets, such as kinases, proteases, and microbial pathogens, could reveal novel therapeutic applications for this compound and its simple derivatives.

| Therapeutic Area | Rationale / Relevant Findings for Aminopyridines | Future Research Approach |

|---|---|---|

| Neurodegenerative Diseases | Aminopyridine motifs have been investigated as BACE1 inhibitors for Alzheimer's disease. nih.gov | Enzymatic assays and cell-based models of neurodegeneration. |

| Oncology | Novel pyridine hybrids have shown potent cytotoxic activity against various human cancer cell lines. nih.gov | In vitro screening against a panel of cancer cells (e.g., breast, liver). nih.gov |

| Infectious Diseases | Substituted aminopyridines have shown promising antibacterial activity against pathogens like S. aureus and B. subtilis. nih.govnih.govscispace.com | Minimum Inhibitory Concentration (MIC) determination against a broad spectrum of bacteria and fungi. |

Advanced Material Applications and Nanotechnology Integration

The unique chemical structure of this compound, featuring a pyridine ring with amino and bromo functional groups, makes it a versatile candidate for materials science and nanotechnology. chemimpex.com Pyridine-based compounds are valued for their electronic properties and ability to coordinate with metals, making them useful in functional materials. mdpi.comnih.gov

Future research is expected to leverage these features to create novel materials. For instance, the compound could serve as a ligand for the construction of Metal-Organic Frameworks (MOFs) or as a monomer for synthesizing functional polymers with specific chemical properties. chemimpex.comnih.gov In a recent study, machine learning was used to predict that halogenated pyridine polymers could be highly effective adsorbents for nuclear waste management, highlighting the potential of such materials. nih.gov In nanotechnology, the amino group can be used to anchor the molecule to the surface of nanoparticles, creating functionalized nanomaterials for applications in catalysis or sensing.

| Application Area | Function of this compound | Potential Impact |

|---|---|---|

| Functional Polymers | Acts as a monomer, with its functional groups providing specific properties. chemimpex.com | Development of advanced adsorbents, coatings, or electronic materials. nih.gov |

| Metal-Organic Frameworks (MOFs) | Serves as an organic linker to coordinate with metal ions. | Creation of porous materials for gas storage, separation, or catalysis. |

| Nanoparticle Functionalization | Used as a surface coating or linker for nanoparticles. | Enhanced stability and functionality of nanomaterials for sensors or bio-imaging. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules. This emerging paradigm offers a powerful toolkit for accelerating research related to this compound. AI can be used to design novel pyridine derivatives and predict their properties, significantly reducing the need for inefficient trial-and-error experimentation. nih.govnih.gov

Recent studies demonstrate the success of this approach. In 2024, an ML-assisted method was used to screen 2,450 virtual pyridine polymers to identify top-performing adsorbents. nih.gov In another example, AI was used to design and integrate pyridine derivatives for evaluation as antidiabetic and anticancer agents. nih.gov Future work will likely apply these computational strategies to the this compound scaffold. By developing quantitative structure-activity relationship (QSAR) models and using generative AI, researchers can design new molecules with optimized biological activity or material properties, predict their synthetic accessibility, and prioritize the most promising candidates for synthesis and testing.

| AI/ML Technique | Application to this compound | Expected Outcome |

|---|---|---|

| Virtual Screening / Predictive Modeling | Screening virtual libraries of derivatives against biological targets or for material properties. nih.govacs.org | Rapid identification of lead candidates with high potential. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate molecular structure with biological activity or physical properties. | Guiding the design of more potent and effective compounds. |

| De Novo Design (Generative AI) | Generating entirely new molecular structures based on the pyridine core with desired characteristics. | Discovery of novel, non-obvious compounds optimized for a specific function. |

Q & A

Basic: What synthetic routes are optimal for preparing 3-amino-2-bromo-5-methylpyridine, and how can intermediates be characterized?

Answer:

A common approach involves bromination of 2-amino-5-methylpyridine derivatives. For example, bromination of 2-amino-3-methylpyridine under controlled conditions (e.g., using NBS or Br₂ with a Lewis acid catalyst) can yield brominated intermediates. Key intermediates should be characterized via -NMR and -NMR to confirm regioselectivity, with additional validation by high-resolution mass spectrometry (HRMS) and melting point analysis . For instance, 2-amino-5-bromo-3-methylpyridine (a structurally similar compound) exhibits a melting point of 88–95 °C, consistent with its purity .

Basic: What spectroscopic techniques are critical for distinguishing regioisomers in brominated pyridine derivatives?

Answer:

-NMR is essential for identifying substitution patterns. For example, in this compound, the methyl group (CH₃) resonates as a singlet (~δ 2.3 ppm), while aromatic protons show distinct splitting patterns due to bromine’s deshielding effect. IR spectroscopy can confirm the presence of amino (N–H stretch, ~3300 cm⁻¹) and C–Br bonds (~600 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can model electronic properties such as HOMO/LUMO energies and Fukui indices to identify reactive sites. For brominated pyridines, the C–Br bond’s electrophilicity and charge distribution determine susceptibility to Suzuki or Ullmann couplings. Exact exchange functionals (e.g., Becke’s 1993 hybrid method) improve accuracy for thermochemical predictions, reducing deviations in activation energy calculations to <3 kcal/mol . Correlate computed data with experimental yields to refine catalytic conditions (e.g., Pd catalysts, ligand selection) .

Advanced: How should researchers address contradictions in reported reaction yields for functionalizing this compound?

Answer:

Discrepancies often arise from variations in solvent polarity, catalyst loading, or competing side reactions (e.g., dehalogenation). Systematic optimization via Design of Experiments (DoE) is recommended. For example, phosphonylation reactions with triethyl phosphite may require strict anhydrous conditions to avoid hydrolysis, as demonstrated in studies yielding 70–85% efficiency under argon . Contrast kinetic data (e.g., Arrhenius plots) under different temperatures to identify rate-limiting steps .

Advanced: What strategies mitigate toxicity risks during large-scale handling of this compound?

Answer:

The compound’s acute toxicity (Oral LD₅₀ ~300 mg/kg in rats) and respiratory hazards necessitate engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Substitution with less toxic analogs (e.g., chloro derivatives) should be explored if synthetically feasible. Waste streams containing brominated byproducts require neutralization with activated carbon or specialized degradation protocols to meet EPA guidelines .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate for synthesizing kinase inhibitors and antiviral agents. For example, bromine’s leaving-group capability enables Suzuki couplings to introduce aryl/heteroaryl groups at the 2-position. Subsequent functionalization (e.g., amidation of the amino group) can yield compounds with IC₅₀ values <100 nM against specific targets .

Advanced: How does steric hindrance from the methyl group influence nucleophilic aromatic substitution (NAS) in this compound?

Answer:

The 5-methyl group creates steric bulk, slowing NAS at the 2-position. Kinetic studies show a 20–30% reduction in reaction rate compared to non-methylated analogs. Mitigation strategies include using polar aprotic solvents (DMSO, DMF) to enhance nucleophilicity or microwave-assisted synthesis to accelerate activation . Computational models (e.g., molecular dynamics simulations) can predict steric effects on transition states .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates brominated pyridines from dehalogenated byproducts. For lab-scale purification, flash chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Monitor fractions by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via GC-MS .

Advanced: Can isotopic labeling of this compound aid in metabolic stability studies?

Answer:

Yes. - or -labeling at the amino or methyl group enables tracking via LC-MS/MS in in vitro assays. For instance, -labeled analogs can quantify hepatic clearance rates using microsomal stability assays. Synthetic routes may require modified precursors (e.g., for methyl group labeling) .

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?

Answer:

In polar protic solvents (e.g., methanol), the amino group participates in tautomerism, shifting equilibrium toward the imino form. UV-Vis spectroscopy (λmax shifts ~10 nm) and -NMR (disappearance of NH₂ signals) confirm tautomer prevalence. Solvent dielectric constants correlate with equilibrium constants (Kₜ), as modeled by the Kamlet-Taft equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro